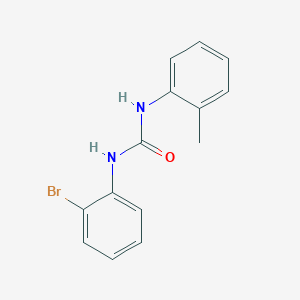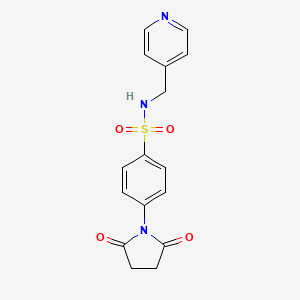
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 4-fluorobenzene to form 4-fluoro-2-nitrobenzene. This is followed by the reduction of the nitro group to an amine using reducing agents such as iron powder and ammonium chloride.
Morpholine Substitution: The resulting 4-fluoro-2-aminobenzene undergoes a substitution reaction with morpholine in the presence of a suitable base to form 4-fluoro-3-morpholinoaniline.
Sulfonylation: The morpholinoaniline derivative is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group, yielding 4-fluoro-3-morpholin-4-ylsulfonylbenzene.
Amidation: Finally, the sulfonylated intermediate is reacted with propylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its sulfonamide structure, which is known to inhibit bacterial growth.
Material Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial folic acid synthesis . This leads to the bacteriostatic effect of the compound.
類似化合物との比較
Similar Compounds
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of various sulfonamides and carbamates.
4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide: Another sulfonamide derivative with similar structural features.
Uniqueness
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical properties and biological activities
特性
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-2-5-16-14(18)11-3-4-12(15)13(10-11)22(19,20)17-6-8-21-9-7-17/h3-4,10H,2,5-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZCKHEACQKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5082710.png)
![2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B5082718.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B5082722.png)
![1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5082730.png)


![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5082751.png)
![2-methyl-4-(5-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)-3-butyn-2-ol](/img/structure/B5082757.png)
![1-(4-Methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5082763.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5082767.png)
![N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5082784.png)

![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082795.png)
![[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5082818.png)
